2-(3-Bromopropyl)(trifluoromethoxy)benzene
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Overview
Description
2-(3-Bromopropyl)(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O. It is characterized by the presence of a bromopropyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopropylbenzene with trifluoromethoxybenzene under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization reactions. The exact methods can vary depending on the desired purity and yield, but typically involve controlled reaction conditions to ensure the selective formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(3-Bromopropyl)(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)(trifluoromethoxy)benzene involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)bromobenzene: Similar structure but lacks the propyl group.
1-Bromo-3-(trifluoromethoxy)benzene: Another similar compound with different substitution patterns.
Uniqueness
2-(3-Bromopropyl)(trifluoromethoxy)benzene is unique due to the presence of both a bromopropyl and a trifluoromethoxy group, which confer distinct reactivity and properties compared to other similar compounds. This combination of functional groups makes it a valuable compound in various chemical applications .
Properties
Molecular Formula |
C10H10BrF3O |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O/c11-7-3-5-8-4-1-2-6-9(8)15-10(12,13)14/h1-2,4,6H,3,5,7H2 |
InChI Key |
OCOQHUGLQSQCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)OC(F)(F)F |
Origin of Product |
United States |
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